Cas no 17488-71-0 (Ethanone,1-[2,6-dihydroxy-3-(2-propen-1-yl)phenyl]-)

Ethanone,1-[2,6-dihydroxy-3-(2-propen-1-yl)phenyl]- structure
17488-71-0 structure
Product name:Ethanone,1-[2,6-dihydroxy-3-(2-propen-1-yl)phenyl]-
CAS No:17488-71-0
MF:C11H12O3
MW:192.21118
CID:122374
PubChem ID:643401

Ethanone,1-[2,6-dihydroxy-3-(2-propen-1-yl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[2,6-dihydroxy-3-(2-propen-1-yl)phenyl]-
    • 1-(2,6-dihydroxy-3-prop-2-enylphenyl)ethanone
    • 1-(3-ALLYL-2,6-DIHYDROXYPHENYL)ETHAN-1-ONE
    • 1-(3-allyl-2,6-dihydroxyphenyl)ethanone
    • InChI=1/C11H12O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h3,5-6,13-14H,1,4H2,2H
    • Ethanone, 1-[2,6-dihydroxy-3-(2-propen-1-yl)phenyl]-
    • SCHEMBL9740660
    • FT-0747489
    • ethanone, 1-[2,6-dihydroxy-3-(2-propenyl)phenyl]-
    • 17488-71-0
    • DTXSID90349172
    • Inchi: InChI=1S/C11H12O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h3,5-6,13-14H,1,4H2,2H3
    • InChI Key: PIOYFFOOWPCGSF-UHFFFAOYSA-N
    • SMILES: C=CCC1=CC=C(O)C(C(=O)C)=C1O

Computed Properties

  • Exact Mass: 192.07866
  • Monoisotopic Mass: 192.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 2.5

Experimental Properties

  • PSA: 57.53

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